2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE
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Overview
Description
2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline moiety and a sulfanyl group attached to a methylphenyl ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 4-methylthiophenol with 2,2,4-trimethyl-1,2-dihydroquinoline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization to ensure the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophilic reagents (e.g., bromine). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the methylphenyl ring can introduce various functional groups .
Scientific Research Applications
2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The sulfanyl group and quinoline moiety can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound shares the methylsulfonylphenyl group and has been studied for its antimicrobial and anti-inflammatory activities.
4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzimidazole-6-carboxamide: Another compound with a similar structural motif, used in various chemical and biological studies.
Uniqueness
2-[(4-METHYLPHENYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its combination of a quinoline moiety and a sulfanyl group attached to a methylphenyl ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c1-15-9-11-17(12-10-15)24-14-20(23)22-19-8-6-5-7-18(19)16(2)13-21(22,3)4/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGCMMLLVXXBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3C(=CC2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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